![molecular formula C11H12O2 B2902727 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 91142-58-4](/img/structure/B2902727.png)
2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
Overview
Description
Mechanism of Action
Mode of Action
It is known that the compound undergoes asymmetric hydrogenation over Pd/Al 2 O 3 in the presence of cinchonidine as a chiral modifier . .
Biochemical Pathways
It is known that the compound is involved in the synthesis of LKS01-B650, an imaging probe that selectively binds the catalytically active LMP7 subunit of immunoproteasome in living cells
Advantages and Limitations for Lab Experiments
2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid has several advantages for lab experiments. It is a stable compound, which makes it easy to handle and store. It has also been reported to have low toxicity, which makes it safe to use in lab experiments. However, there are some limitations to the use of this compound in lab experiments. It has poor solubility in water, which may limit its use in aqueous systems. Additionally, this compound may undergo oxidation in the presence of air or light, which may affect its stability.
Future Directions
For research on 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid include investigating its anticancer properties, studying its potential as an antiviral and antibacterial agent, exploring its use in drug delivery systems, and developing more efficient synthesis methods.
Scientific Research Applications
2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid has been extensively studied for its various applications in the field of chemistry and biology. It has been reported to have potential anticancer, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.
properties
IUPAC Name |
2-methyl-1,3-dihydroindene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCCBMWZNOWFDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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